Chemical structure and properties of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride
Chemical structure and properties of 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride
This guide serves as a technical whitepaper for 1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride , a specialized homoallylic amine scaffold used primarily as a chiral building block in the synthesis of nitrogen heterocycles, particularly 2-arylpiperidines.
[1]
CAS Registry Number: 2089648-62-2 (HCl Salt) | Free Base CAS: 1250174-71-0 Chemical Formula: C₁₀H₁₂ClN · HCl Molecular Weight: 218.12 g/mol (Salt) | 181.66 g/mol (Base)
Executive Summary
1-(3-Chlorophenyl)but-3-en-1-amine hydrochloride is a functionalized homoallylic amine intermediate. Its structure features a terminal alkene and a primary amine attached to a benzylic carbon, which is substituted with a 3-chlorophenyl group. This compound is a "privileged structure" in medicinal chemistry, serving as a critical precursor for Ring-Closing Metathesis (RCM) strategies to generate 2-arylpiperidines —a core pharmacophore found in numerous NK1 antagonists, antidepressants, and dopamine reuptake inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The compound exists as a hydrochloride salt to ensure stability and solubility in polar organic solvents. The presence of the chlorine atom at the meta position of the phenyl ring influences the electronic properties and lipophilicity of downstream derivatives.
Structural Specifications
| Property | Value |
| IUPAC Name | 1-(3-chlorophenyl)but-3-en-1-amine hydrochloride |
| SMILES | Cl.NC(CC=C)C1=CC=CC(Cl)=C1 |
| Chirality | Available as Racemic, (R)-, or (S)- enantiomers (often synthesized via asymmetric allylation) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in MeOH, DMSO, Water; Sparingly soluble in DCM (unless neutralized) |
| H-Bond Donors | 3 (NH₃⁺) |
| H-Bond Acceptors | 0 |
Reactivity Profile
The molecule contains two distinct reactive handles:
-
Primary Amine (-NH₂): Nucleophilic center suitable for alkylation, acylation, or reductive amination.
-
Terminal Alkene (-CH=CH₂): Electrophilic site for metathesis, hydroboration, or oxidation.
Synthesis & Manufacturing Methodologies
The industrial and laboratory synthesis of this compound typically employs Barbier-type Allylation or Lewis Acid-Catalyzed Allylation of imines. This route is preferred over Grignard additions due to higher functional group tolerance.
Protocol: Indium-Mediated Allylation (Barbier Type)
This method generates the homoallylic amine directly from the aldehyde and ammonia/amine source.
-
Imine Formation: 3-Chlorobenzaldehyde is condensed with an ammonia equivalent (e.g., sulfinamide or hydrazide for chiral induction) to form the imine intermediate.
-
Allylation: Allyl bromide is treated with Indium powder (or Zinc) in THF/Water to generate the organometallic allyl species in situ.
-
Nucleophilic Attack: The allyl-indium species attacks the imine carbon.
-
Hydrolysis/Salt Formation: Acidic workup cleaves the chiral auxiliary (if used) and precipitates the amine as the hydrochloride salt.
Diagram: Synthesis & RCM Application Pathway
The following diagram illustrates the synthesis of the core scaffold and its transformation into a bioactive piperidine ring.
Applications in Drug Discovery
Scaffold for 2-Arylpiperidines
The primary utility of 1-(3-chlorophenyl)but-3-en-1-amine is as a precursor for 2-arylpiperidines . By N-alkylating the primary amine with a second allyl group (or an acryloyl group) and subjecting the resulting diene to Ring-Closing Metathesis (RCM) using Grubbs' catalysts, researchers can rapidly access the tetrahydropyridine core.
-
Mechanism: The terminal alkene of the butenyl chain reacts with the N-allyl alkene to close the ring.
-
Relevance: The 3-chlorophenyl motif is a bio-isostere found in various GPCR ligands. The resulting piperidine can be hydrogenated to form saturated analogs similar to Substance P antagonists or NRI (Norepinephrine Reuptake Inhibitor) pharmacophores.
Fragment-Based Drug Design (FBDD)
Due to its low molecular weight (<220 Da) and distinct vectors for elaboration (amine and alkene), this hydrochloride salt is an ideal "fragment" for crystallographic screening against CNS targets.
Analytical Characterization
To validate the identity of the compound in a research setting, the following spectral signatures are diagnostic:
1H NMR (400 MHz, DMSO-d₆)
-
Amine Protons: Broad singlet at δ 8.5–9.0 ppm (3H, -NH₃⁺).
-
Aromatic Protons: Multiplet at δ 7.3–7.6 ppm (4H, 3-Cl-Phenyl ring).
-
Vinyl Protons:
-
Internal alkene (-CH=): Multiplet at δ 5.6–5.8 ppm (1H).
-
Terminal alkene (=CH₂): Two doublets at δ 5.0–5.2 ppm (2H).
-
-
Benzylic Methine: Triplet or dd at δ 4.2–4.4 ppm (1H, Ar-CH-N).
-
Allylic Methylene: Multiplet at δ 2.6–2.9 ppm (2H, -CH₂-CH=).
Mass Spectrometry (ESI+)
-
[M+H]⁺: 182.07 (Calculated for C₁₀H₁₃ClN).
-
Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom.
Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Acute Toxicity | H302: Harmful if swallowed. | Do not eat, drink or smoke when using. |
| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves (Nitrile). |
| Eye Irritation | H319: Causes serious eye irritation. | Rinse cautiously with water for 15 mins. |
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; protect from moisture to prevent clumping and hydrolysis.
References
-
PubChem. (2025). 1-(3-chlorophenyl)but-3-en-1-amine.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved March 6, 2026, from [Link]
-
Molaid. (n.d.). (S)-1-(3-Chlorophenyl)but-3-en-1-amine Synthesis and Applications. Retrieved March 6, 2026, from [Link]
Sources
- 1. But-1-en-3-yne | Sigma-Aldrich [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. chemscene.com [chemscene.com]
- 4. (S)-1-(3-Chlorophenyl)but-3-en-1-amine - CAS号 1270033-01-6 - 摩熵化学 [molaid.com]
- 5. But-1-en-3-yne | Sigma-Aldrich [sigmaaldrich.cn]
- 6. molcore.com [molcore.com]
- 7. eontrading.uk [eontrading.uk]
